Methyl 5-hydroxy-6-iodopyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-hydroxy-6-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOKYRURRVVDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-6-iodopyridine-3-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method starts with 5-hydroxy-3-pyridinecarboxylic acid, which undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-hydroxy-6-iodopyridine-3-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactions and the use of more efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-6-iodopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products like 5-hydroxy-6-azidopyridine-3-carboxylate or 5-hydroxy-6-thiocyanatopyridine-3-carboxylate can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields 5-oxo-6-iodopyridine-3-carboxylate.
Reduction Products: Reduction of the hydroxyl group results in 5-hydroxy-6-iodopyridine-3-carboxylate.
Hydrolysis Products: Hydrolysis of the ester group produces 5-hydroxy-6-iodopyridine-3-carboxylic acid.
Scientific Research Applications
Organic Synthesis
Methyl 5-hydroxy-6-iodopyridine-3-carboxylate serves as an intermediate in synthesizing more complex organic compounds. Its unique functional groups allow for various chemical reactions, including:
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
- Oxidation and Reduction : The hydroxyl group can be oxidized to a carbonyl or reduced to a hydrogen atom.
- Ester Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Medicinal Chemistry
Research indicates that this compound exhibits potential pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives can inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Certain derivatives demonstrated potent antiproliferative activity with IC₅₀ values in the nanomolar range .
- Antimicrobial Activity : this compound has shown moderate antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .
Material Science
The compound is also explored for its applications in developing novel materials with specific electronic or optical properties. Its unique structural features may contribute to improved performance in various applications.
Anticancer Properties Study
A study focused on optimizing compounds targeting BCL6 revealed that modifications to the pyridine scaffold significantly enhanced potency and selectivity against cancer cells. The introduction of polar substituents was crucial for improving bioavailability and reducing clearance rates in vivo .
Antimicrobial Evaluation
In a study evaluating various pyridine derivatives, compounds similar to methyl 5-hydroxy-6-iodopyridine exhibited promising antimicrobial properties against pathogenic bacteria. The evaluation involved determining the zone of inhibition and MIC values against standard bacterial strains .
Mechanism of Action
The exact mechanism of action of Methyl 5-hydroxy-6-iodopyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs differ primarily in substituent type and position. Key examples include:
Key Observations :
- Iodine vs. Chlorine/Methyl : The iodine atom in the target compound increases molecular weight and steric hindrance compared to chlorine or methyl groups. This may reduce solubility in organic solvents but enhance stability in oxidative environments.
- Hydroxy vs. Oxo/Thioxo : The hydroxy group enables hydrogen bonding, improving aqueous solubility, whereas oxo/thioxo groups promote electrophilicity, altering reactivity in nucleophilic additions .
Physicochemical Properties
- Solubility : The hydroxy group in the target compound enhances water solubility compared to methyl or chloro analogs. However, iodine’s hydrophobicity may counteract this effect.
- Thermal Stability : Iodine’s larger atomic radius may reduce melting points compared to chloro analogs due to weaker crystal packing .
Biological Activity
Methyl 5-hydroxy-6-iodopyridine-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Hydroxyl Group : The presence of a hydroxyl group (-OH) at the 5-position enhances its reactivity.
- Iodine Substitution : The iodine atom at the 6-position can participate in halogen bonding, which may influence biological interactions.
- Carboxylate Functionality : The carboxylate group (-COOCH₃) at the 3-position contributes to its solubility and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, while the iodine atom facilitates halogen bonding. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as inhibition of tumor growth or modulation of neurotransmitter systems .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Compounds derived from this scaffold demonstrated potent antiproliferative activity in vitro, with IC50 values in the nanomolar range .
Antimicrobial Activity
This compound has also shown potential antimicrobial properties. In studies evaluating various pyridine derivatives, compounds similar to methyl 5-hydroxy-6-iodopyridine exhibited moderate antibacterial activity against strains such as E. coli and S. aureus. Minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating promising potential for further development as antimicrobial agents .
Case Studies
-
Study on Anticancer Properties :
- A study focused on the optimization of compounds targeting BCL6 revealed that modifications to the pyridine scaffold significantly enhanced potency and selectivity against cancer cells. The introduction of polar substituents was crucial for improving bioavailability and reducing clearance rates in vivo .
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-hydroxy-6-iodopyridine-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and esterification steps. For structurally similar iodinated pyridine carboxylates (e.g., methyl 3-chloro-5-fluoro-6-iodopicolinate), optimized protocols use Pd-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize dehalogenation byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is advised to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Expect signals for the methyl ester (~3.9 ppm singlet) and aromatic protons (downfield shifts due to iodine’s electron-withdrawing effect). The hydroxyl proton may appear as a broad peak at ~10–12 ppm if not deuterated.
- IR : Characteristic peaks include C=O (ester, ~1720 cm⁻¹), O-H (hydroxyl, ~3200 cm⁻¹), and C-I (~500 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]+ should match the molecular weight (e.g., 323.02 g/mol). Fragmentation patterns should show loss of COOCH3 (59 Da) and I (127 Da) .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : Degradation risks include hydrolysis of the ester group (accelerated by moisture) and light-induced C-I bond cleavage. Store in airtight, amber vials at –20°C under inert gas (N2/Ar). Periodic purity checks via TLC or HPLC (C18 column, acetonitrile/water mobile phase) are recommended. Stabilizers like BHT (0.1% w/w) can mitigate oxidation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS (via the WinGX suite) provides definitive bond lengths/angles. For example, discrepancies between DFT-calculated and observed iodine positioning can arise from crystal packing forces. Refinement protocols should include anisotropic displacement parameters and hydrogen-bonding constraints. Compare results with similar compounds (e.g., ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyltetrahydro-pyrimidine-5-carboxylate) to identify systematic errors .
Q. What strategies optimize experimental phasing for this compound in low-resolution crystallography?
- Methodological Answer : Heavy-atom (iodine) anomalous scattering enhances phasing. Use SHELXC/D/E pipelines for fast, robust data processing. If twinning occurs, apply HKLF5 format in SHELXL for twin refinement. For weak anomalous signals, supplement with SAD/MAD data from synchrotron sources. Validate phases using density-modified maps (e.g., Parrot in CCP4) .
Q. How do hydrogen-bonding networks and ring puckering affect the compound’s supramolecular assembly?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) dimeric O-H···O=C interactions. For the pyridine ring, Cremer-Pople puckering parameters (q, θ) quantify deviations from planarity. Molecular dynamics simulations (AMBER/CHARMM force fields) can model solvent effects on packing. Compare with methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate to assess iodine’s steric impact .
Q. How to address conflicting bioactivity data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Validate purity via HPLC-MS before testing. Use dose-response curves (IC50/EC50) with triplicate measurements. Cross-reference with analogs (e.g., methyl 6-methyl-1-benzothiophene-3-carboxylate) to isolate iodine’s role. Statistical tools (ANOVA, PCA) identify outliers or confounding variables .
Data Analysis and Validation
Q. What metrics validate the reproducibility of crystallographic refinements for this compound?
- Methodological Answer : Key metrics include R-factor convergence (<5%), goodness-of-fit (GOF ≈ 1.0), and electron density residuals (Δρ < 0.3 eÅ⁻³). Use PLATON/CHECKCIF to flag ADDSYM alerts. Compare thermal parameters (B-factors) with analogous structures (e.g., ethyl 4-(3-chlorophenyl)-tetrahydroindazole-5-carboxylate) to detect overfitting .
Q. How to design a robust SAR study integrating computational and experimental data for this compound derivatives?
- Methodological Answer : Combine DFT (B3LYP/6-311+G(d,p)) for geometry optimization, docking (AutoDock Vina) for target binding predictions, and in vitro assays (e.g., enzyme inhibition). Use Spearman’s rank correlation to assess computational-experimental agreement. Include negative controls (e.g., de-iodinated analogs) to validate iodine’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
